molecular formula C10H6N2O4 B126178 1,8-Dinitronaphthalene CAS No. 602-38-0

1,8-Dinitronaphthalene

Cat. No.: B126178
CAS No.: 602-38-0
M. Wt: 218.17 g/mol
InChI Key: AVCSMMMOCOTIHF-UHFFFAOYSA-N
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Description

1,8-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄ . It is a derivative of naphthalene, characterized by the presence of two nitro groups (-NO₂) at the 1 and 8 positions on the naphthalene ring. This compound appears as yellow crystals and is known for its strong, bitter taste and irritating odor. It is sparingly soluble in water but can dissolve in organic solvents such as alcohol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dinitronaphthalene can be synthesized through the nitration of naphthalene. The process involves the reaction of naphthalene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature range of 15-80°C in an organic solvent like dichloroethane .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of mixed acid nitration. The process includes dissolving naphthalene in an organic solvent, followed by the addition of the nitrating mixture. The reaction mixture is stirred and maintained at the desired temperature for several hours. After completion, the product is isolated through filtration and purification steps .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dinitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrazine hydrate or catalytic hydrogenation.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1,8-Dinitronaphthalene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,8-dinitronaphthalene primarily involves its reactivity due to the presence of nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

    1,5-Dinitronaphthalene: Another isomer with nitro groups at the 1 and 5 positions.

    1,3-Dinitronaphthalene: Nitro groups at the 1 and 3 positions.

    1,4-Dinitronaphthalene: Nitro groups at the 1 and 4 positions.

Uniqueness: 1,8-Dinitronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other isomers, it has distinct properties and uses, particularly in the synthesis of dyes and high-energy materials .

Properties

IUPAC Name

1,8-dinitronaphthalene
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InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H
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InChI Key

AVCSMMMOCOTIHF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]
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Molecular Formula

C10H6N2O4
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DSSTOX Substance ID

DTXSID9025166
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Molecular Weight

218.17 g/mol
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Physical Description

1,8-dinitronaphthalene appears as yellow crystals. (NTP, 1992), Yellow solid; [CAMEO] Yellow crystalline powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Vapor Density

7.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00000428 [mmHg]
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CAS No.

602-38-0
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Melting Point

340 to 342 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

The process for the production of 1,5-dinitronaphthalene according to the invention is based on the direct nitration of naphthalene by nitric acid having a concentration of 72–87 wt.-% without mononitronaphthalene isolation. The washing of the reaction products with water and acetone leads to 1,5-dinitronaphthalene of high purity [≧98 wt.-%]. The acetone and nitric acid used in the process may be recovered and returned into the process. 1,8-dinitronaphthalene is produced in the process as a by-product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,8-dinitronaphthalene?

A1: this compound has the molecular formula C10H6N2O4 and a molecular weight of 218.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Research has utilized various spectroscopic techniques to characterize this compound. UV-Vis absorption spectra reveal characteristic peaks, with peak wavelengths reported at 199.5 nm, 229.5 nm, and 303 nm. [] Researchers have also investigated the electronic structure and transitions associated with these absorption bands. [] Additionally, Raman spectroscopy has been employed to study lattice vibrations and phase transitions in this compound. []

Q3: How does the solubility of this compound vary across different solvents?

A3: Studies have explored the solubility of this compound in various organic solvents. For instance, its solubility in nine different organic solvents was measured at temperatures ranging from 273.15 K to 308.15 K. [] Researchers have also investigated its solubility in mixed solvent systems, such as acetone + methanol, toluene + methanol, and acetonitrile + methanol. []

Q4: Can this compound be synthesized catalytically?

A4: Yes, this compound can be synthesized via the nitration of naphthalene. Researchers have explored the use of heteropolyacid loaded catalysts, specifically phosphotungstic acid loaded on a zirconia/zeolite molecular sieve, for this reaction. [] This catalyst system has shown promising results in enhancing the selectivity towards this compound formation. [] Another study investigated HZSM-5-supported phosphotungstic acid as a catalyst for the regioselective nitration of naphthalene. []

Q5: Have there been any computational studies on this compound?

A5: Yes, researchers have used computational methods to investigate the conformation of this compound. By measuring molar Kerr constants and dipole moments, and comparing them with calculated values, they estimated the twisting angle between the nitro groups and the naphthalene ring to be between 60–70°. []

Q6: What is the electrochemical behavior of this compound?

A6: The electrochemical behavior of this compound has been studied using various techniques. Researchers have employed voltammetric methods, specifically differential pulse voltammetry (DPV), to determine this compound concentrations. [, , ] These studies utilized silver solid amalgam electrodes, both in traditional and modified forms, showcasing the compound's reduction behavior. [, , ] Additionally, polarographic and coulometric studies have provided insights into the reduction mechanisms of this compound and related compounds. []

Q7: What analytical techniques are used to quantify this compound?

A7: Various analytical methods are employed for the quantification of this compound. Voltammetric techniques, especially differential pulse voltammetry, have been successfully applied for its determination, achieving low detection limits. [, , ] Infrared (IR) spectroscopy also offers a quantitative analysis method, particularly for mixtures containing this compound and 1,5-dinitronaphthalene. [] This method relies on measuring the relative absorption intensities at two characteristic wavelengths, offering a way to determine the composition of these mixtures. []

Q8: What are some key milestones in the research on this compound?

A8: Early research focused on understanding the fundamental properties of this compound, including its electronic structure [], phase transitions [], and electrochemical behavior []. Later studies explored its synthesis via catalytic nitration [, ] and its use as a cathode material in batteries []. The development of sensitive and selective analytical methods for its detection and quantification has also been a significant area of research. [, , ]

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